molecular formula C7H8BClN2O2 B13111857 (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B13111857
M. Wt: 198.42 g/mol
InChI Key: CCQWFXGVOMKFER-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation, where the halopyrimidine reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-Methyl-4-chloropyrimidine-5-boronic acid

Comparison: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a boronic acid group and a chloro-cyclopropyl-pyrimidine moiety. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions .

Properties

Molecular Formula

C7H8BClN2O2

Molecular Weight

198.42 g/mol

IUPAC Name

(2-chloro-4-cyclopropylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H8BClN2O2/c9-7-10-3-5(8(12)13)6(11-7)4-1-2-4/h3-4,12-13H,1-2H2

InChI Key

CCQWFXGVOMKFER-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C2CC2)Cl)(O)O

Origin of Product

United States

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